N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core with a piperidine-3-carboxamide moiety and a 4-isopropylphenyl carbamoyl methyl substituent at position 4. The ethyl group on the piperidine nitrogen and the bulky 4-isopropylphenyl group likely influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-ethyl-1-[7-oxo-6-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-4-25-22(32)17-6-5-11-29(12-17)24-28-21-20(34-24)23(33)30(14-26-21)13-19(31)27-18-9-7-16(8-10-18)15(2)3/h7-10,14-15,17H,4-6,11-13H2,1-3H3,(H,25,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROSNMAWLVZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents used in this step include thiourea, aldehydes, and ammonium acetate, under reflux conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolopyrimidine intermediate.
Functional Group Modifications: The final steps involve the introduction of the N-ethyl group and the 4-isopropylphenylamino group through alkylation and amide formation reactions, respectively. These steps typically require reagents such as ethyl iodide and isopropylamine, under controlled temperature and pH conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiazolopyrimidine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the thiazolopyrimidine ring. Halogenated reagents and strong nucleophiles are often employed in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazolo[4,5-d]pyrimidine moieties exhibit promising anticancer properties. For example, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor progression. The structural features of the thiazolo[4,5-d]pyrimidine core contribute to its ability to interact with biological targets associated with cancer proliferation and survival pathways .
Antimicrobial Properties
Research has demonstrated that thiazolo[4,5-d]pyrimidines possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine and phenyl groups enhances the lipophilicity of the compound, facilitating better membrane penetration and resulting in increased antibacterial efficacy. In vitro studies have shown significant inhibition of bacterial growth, indicating potential for development as an antibiotic agent .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with varying concentrations of the compound. This study highlights the potential for further development into a therapeutic agent for breast cancer treatment .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results indicated that it exhibited significant antibacterial activity at low micromolar concentrations. This suggests that the compound could be a candidate for further development as a new class of antibiotics targeting resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
*Calculated using ChemSpider data from .
Impact of Core Heterocycle Variations
- Thiazolo[4,5-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine : The position of the thiazole fusion alters ring puckering and planarity, affecting protein binding. For example, the target compound’s [4,5-d] fusion creates a flattened boat conformation (dihedral angle: ~81° with aryl rings), enhancing stacking interactions with hydrophobic enzyme pockets . In contrast, [3,2-a] derivatives () exhibit less planarity, reducing affinity for rigid targets.
Role of Substituents
- Piperidine Carboxamide Groups: The target compound’s N-ethyl-piperidine-3-carboxamide vs. the cyclopropyl-piperidine-4-carboxamide in ’s analog impacts solubility. Ethyl groups increase lipophilicity (clogP ~2.8 vs.
- Aryl Substituents : The 4-isopropylphenyl group in the target compound provides steric bulk, which may enhance selectivity for kinases with larger hydrophobic pockets. Comparatively, the 2,4,6-trimethoxybenzylidene group in ’s compound introduces hydrogen-bonding sites (methoxy oxygen), correlating with antioxidant activity .
Computational and Bioactivity-Based Comparisons
Molecular Similarity Analysis
Using Tanimoto and Dice indices (), the target compound shares ~65% structural similarity with ’s analog (due to shared thiazolo-pyrimidine core) but only ~40% with ’s derivative (different core and substituents). Higher similarity to ’s compound suggests overlapping pharmacological profiles, such as kinase inhibition .
Bioactivity Clustering
Hierarchical clustering () groups the target compound with other carboxamide-bearing thiazolo-pyrimidines, indicating shared modes of action (e.g., ATP-binding site competition in kinases). In contrast, ester-containing analogs () cluster separately, aligning with their divergent antioxidant roles .
Biological Activity
N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known to exhibit various biological activities. Its molecular formula is , with a molecular weight of approximately 488.54 g/mol. The intricate arrangement of functional groups contributes to its diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds with thiazolo-pyrimidine structures often demonstrate significant antimicrobial properties. For instance, derivatives of this class have shown effectiveness against various bacteria and fungi. A study highlighted that similar thiazole derivatives exhibited moderate to high antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to High | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Anticancer Properties
The compound's anticancer potential has also been explored. In vitro studies demonstrated that thiazole derivatives could significantly decrease the viability of cancer cell lines such as Caco-2 and A549. For instance, certain modifications on the thiazole ring enhanced anticancer activity, suggesting that structural variations can lead to improved efficacy against specific cancer types .
The biological activity of N-ethyl-1-[7-oxo...] is largely attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cellular pathways related to inflammation and cancer progression. For example, it may act on enzymes like monoacylglycerol lipase (MGL), which plays a role in lipid metabolism and inflammation .
Case Studies
- Antimicrobial Efficacy : A study involving thiazole derivatives revealed their potential as novel antimicrobial agents against drug-resistant strains. The compounds showed promising results in inhibiting the growth of resistant S. aureus strains, suggesting their applicability in treating infections caused by antibiotic-resistant bacteria .
- Anticancer Activity : In another study focusing on various thiazole derivatives, compounds similar to N-ethyl-1-[7-oxo...] were tested against different cancer cell lines. Modifications on the thiazole ring led to a significant increase in cytotoxicity against Caco-2 cells, indicating the importance of structural optimization in enhancing anticancer properties .
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its biological activity?
The compound features a thiazolo[4,5-d]pyrimidinone core fused with a piperidine-3-carboxamide moiety and a substituted phenylcarbamoylmethyl group. The thiazolo-pyrimidine scaffold is critical for interactions with enzyme active sites (e.g., kinases or proteases), while the piperidine ring enhances solubility and bioavailability . The 4-isopropylphenyl group may contribute to lipophilicity and target binding specificity . Structural analogs in and demonstrate that modifications to these motifs alter antimicrobial and anticancer activities.
Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
A multi-step synthesis is typically required:
- Step 1 : Construct the thiazolo[4,5-d]pyrimidinone core via cyclization of a thioamide precursor with α-haloketones under reflux in DMF .
- Step 2 : Introduce the piperidine-3-carboxamide via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.5 ppm for aromatic protons) .
Q. How can researchers assess the compound’s in vitro biological activity?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to control antibiotics .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls like doxorubicin .
- Enzyme inhibition : Perform kinetic assays (e.g., fluorescence-based) for kinases or proteases, measuring Ki values using Lineweaver-Burk plots .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in potency across different biological assays?
Discrepancies may arise from species-specific target affinities or metabolic stability. For example:
- Replace the 4-isopropylphenyl group with a fluorophenyl moiety to enhance metabolic resistance (see for species-dependent CGRP receptor binding).
- Introduce bioisosteres (e.g., replacing the piperidine with a morpholine ring) to improve solubility and reduce off-target effects . Validate using molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding mode stability .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Target prediction : Use SwissTargetPrediction or SEA servers to identify potential targets (e.g., kinases, GPCRs) .
- Binding affinity estimation : Perform free-energy perturbation (FEP) calculations for ligand-receptor complexes (Schrödinger Suite) .
- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 inhibition, BBB penetration) using QikProp or ADMETLab .
Q. How can researchers optimize the compound’s selectivity against closely related targets?
- Structure-activity relationship (SAR) studies : Synthesize derivatives with variations in the carboxamide side chain (e.g., N-ethyl to N-cyclopropyl) .
- Competitive binding assays : Use radioactive or fluorescent probes (e.g., ¹²⁵I-labeled ligands) to quantify displacement in receptor-rich tissues .
- Proteome-wide profiling : Apply thermal shift assays (ThermoFluor) to identify off-target interactions .
Methodological Considerations
Q. How should conflicting data on cytotoxicity and therapeutic efficacy be addressed?
- Dose-response reconciliation : Re-evaluate cytotoxicity (e.g., hemolysis assays) and therapeutic indices across multiple cell lines .
- Metabolite profiling : Use LC-MS to identify active/toxic metabolites in hepatocyte models .
- In vivo validation : Conduct xenograft studies in immunodeficient mice, monitoring tumor volume and organ toxicity histologically .
Q. What experimental designs are recommended for comparative studies with analogous thiazolopyrimidines?
- Pharmacophore alignment : Superimpose structures (PyMOL) to identify conserved functional groups .
- Parallel screening : Test all analogs under identical conditions (e.g., ATP concentration in kinase assays) .
- Data normalization : Express activity as % inhibition relative to a common reference inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
